molecular formula C17H19N3O B1680015 Aloisine RP106 CAS No. 496864-15-4

Aloisine RP106

Cat. No.: B1680015
CAS No.: 496864-15-4
M. Wt: 281.35 g/mol
InChI Key: WVMANZPBOBRWCB-UHFFFAOYSA-N
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Description

Aloisine A, also known as RP107, is a potent cyclin-dependent kinase (CDK) inhibitor. It is a cell-permeable pyrrolo-pyrazine compound that exerts anti-proliferative effects. Aloisine A is known for its ability to inhibit various CDKs, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values of 0.15 μM, 0.12 μM, 0.4 μM, and 0.16 μM, respectively .

Mechanism of Action

Target of Action

Aloisine RP-106, also known as compound 38, is a potent inhibitor of Cdk1/cyclin B , Cdk5/p25 , and GSK3 . These targets play crucial roles in cell cycle regulation and signal transduction pathways.

Mode of Action

Aloisine RP-106 acts as a selective, potent, ATP-competitive inhibitor of its primary targets . It binds to these kinases and inhibits their activity, thereby affecting the cell cycle and signal transduction pathways. The IC50 values for Cdk1/cyclin B, Cdk5/p25, and GSK3 are 0.70µM, 1.5µM, and 0.92 µM, respectively .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.

Biochemical Analysis

Biochemical Properties

Aloisine RP106 interacts with several key enzymes and proteins. It acts as an ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3 . The IC50 values against Cdkl1, Cdkl5, GSK-3 are 700 nM, 1.5 µM, and 920 µM, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. Its anti-proliferative effects are notable, and it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent, selective, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3 .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with key enzymes such as CDK1/cyclin B, CDK5/p25, and GSK-3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloisine A involves the formation of a pyrrolo-pyrazine core structure. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo-Pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo-pyrazine core.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of Aloisine A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Aloisine A undergoes several types of chemical reactions, including:

    Oxidation: Aloisine A can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on Aloisine A.

    Substitution: Aloisine A can undergo substitution reactions where specific substituents are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Aloisine A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Roscovitine: Another CDK inhibitor with a similar mechanism of action but different selectivity profile.

    Flavopiridol: A broad-spectrum CDK inhibitor with distinct pharmacokinetic properties.

    Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.

Uniqueness of Aloisine A

Aloisine A is unique due to its high selectivity for specific CDKs and its ability to inhibit glycogen synthase kinase-3 (GSK-3) with IC50 values of 0.5 μM for GSK-3α and 1.5 μM for GSK-3β. This dual inhibition of CDKs and GSK-3 makes Aloisine A a valuable tool for studying the interplay between these kinases in various cellular processes .

Properties

IUPAC Name

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMANZPBOBRWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394566
Record name Aloisine, RP106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496864-15-4
Record name Aloisine, RP106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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